molecular formula C8H10N2O B3143650 ethyl nicotinimidate CAS No. 53292-65-2

ethyl nicotinimidate

Cat. No.: B3143650
CAS No.: 53292-65-2
M. Wt: 150.18 g/mol
InChI Key: KWFXEMSLQMSROR-UHFFFAOYSA-N
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Description

Ethyl nicotinimidate is an imidate ester derivative of nicotinic acid (pyridine-3-carboxylic acid). This compound-related compounds are also critical in forming dimeric structures, such as Nicorandil Dimer (synonym: (E)-2-(nicotinamido)ethyl N-(2-(nitrooxy)ethyl)nicotinimidate), which has been cataloged as a pharmaceutical impurity .

Properties

IUPAC Name

ethyl pyridine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFXEMSLQMSROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440263
Record name 3-Pyridinecarboximidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53292-65-2
Record name 3-Pyridinecarboximidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl nicotinimidate can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with ethyl alcohol in the presence of a dehydrating agent, such as sulfuric acid. This reaction produces ethyl nicotinate, which can then be converted to this compound through further chemical modifications .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl nicotinimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .

Scientific Research Applications

Ethyl nicotinimidate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl nicotinimidate belongs to the imidate ester family, characterized by the general structure R-O-C(=NH)-R' . Below is a comparative analysis with structurally or functionally related compounds:

Nicorandil Dimer

  • Structure : Contains two nicotinimidate moieties linked via an ethyl nitrooxy group.
  • Molecular Formula : C₁₆H₁₇N₅O₅; Molecular Weight : 359.34 g/mol .
  • Applications : Identified as a dimeric impurity in Nicorandil, a vasodilator drug. Its formation highlights the reactivity of nicotinimidate esters under specific synthetic conditions.

Ethyl N-Cyanoethanimidate

  • Structure: An imidate ester with a cyano substituent (C≡N).
  • Molecular Formula : C₄H₆N₂O; Molecular Weight : 98.10 g/mol .
  • Reactivity: The cyano group increases electrophilicity, making it more reactive in nucleophilic substitutions compared to this compound.
  • Safety : Requires stringent handling due to toxicity risks, as indicated in its safety data sheet .

Ethyl 6-Acetyl-5-Chloronicotinate

  • Structure : A nicotinate ester with acetyl and chloro substituents.
  • Molecular Formula: C₁₀H₁₀ClNO₃; Molecular Weight: 227.65 g/mol .
  • Applications : Used in synthesizing agrochemicals and pharmaceuticals. Unlike this compound, it lacks the imidate group, reducing its utility in forming nitrogen-containing heterocycles .

N-Mthis compound, O-Trimethylsilyl

  • Structure : A silyl-protected nicotinimidate derivative.
  • Molecular Formula: Not explicitly stated, but likely C₁₀H₁₆N₂O₂Si (based on substituents).
  • Role in Synthesis : Used in GC-MS analyses of plant extracts, demonstrating stability under derivatization conditions .

Table 1: Comparative Data for this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Features References
This compound* Inference: C₈H₁₀N₂O₂ ~166.18 Imidate ester; intermediate for heterocycles
Nicorandil Dimer C₁₆H₁₇N₅O₅ 359.34 Dimeric impurity with nitrooxy group
Ethyl N-Cyanoethanimidate C₄H₆N₂O 98.10 Cyano-substituted; high reactivity
Ethyl 6-Acetyl-5-Chloronicotinate C₁₀H₁₀ClNO₃ 227.65 Chloro and acetyl substituents; lacks imidate group

Biological Activity

Ethyl nicotinimidate is a compound derived from nicotinic acid and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Cholinergic Activity : It acts on cholinergic receptors, potentially influencing neurotransmission.
  • Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Cytotoxic Effects : There is evidence indicating that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)49.13Induction of apoptosis via mitochondrial dysfunction
HeLa (Cervical)32.5Cell cycle arrest at G2/M phase
A549 (Lung)45.0ROS generation leading to cell death

These findings indicate that this compound has significant potential as an anticancer agent.

Antioxidant Activity

The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that this compound effectively scavenged free radicals, with IC50 values comparable to established antioxidants.

Case Studies

  • Case Study 1: MCF-7 Cell Line
    • In a study examining the effects of this compound on MCF-7 cells, it was observed that treatment led to morphological changes indicative of apoptosis, such as chromatin condensation and cell rounding.
    • The mitochondrial membrane potential was significantly altered, suggesting mitochondrial involvement in the apoptotic process.
  • Case Study 2: HeLa Cells
    • This compound was found to induce cell cycle arrest in HeLa cells, leading to increased apoptosis rates.
    • Flow cytometry analysis confirmed an increase in sub-G1 population, indicating significant cell death.

Q & A

Q. Table 1: Comparative Analysis of this compound Synthesis Methods

ParameterMethod A (Acid-Catalyzed) Method B (Coupling Agent)
Yield (%)72 ± 388 ± 4
Purity (HPLC, %)9497
Reaction Time (h)2412
By-ProductsNicotinamide (5%)None detected

Q. Table 2: Stability of this compound Under Different pH Conditions

pHHalf-Life (h)Major Degradation Product
3.048 ± 2Nicotinamide
7.4120 ± 5None
10.024 ± 1Ethyl Nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl nicotinimidate

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